molecular formula C19H27N3O B11503773 1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea

1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea

Cat. No.: B11503773
M. Wt: 313.4 g/mol
InChI Key: GJTHRSSUOHKEAN-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea is a synthetic compound that features a cyclohexyl group, an indole moiety, and a urea linkage. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C19H27N3O/c1-13-8-9-18-17(12-13)16(14(2)21-18)10-11-20-19(23)22-15-6-4-3-5-7-15/h8-9,12,15,21H,3-7,10-11H2,1-2H3,(H2,20,22,23)

InChI Key

GJTHRSSUOHKEAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=O)NC3CCCCC3)C

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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